2-Amino-4-(3,4-dimethoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile
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Overview
Description
2-Amino-4-(3,4-dimethoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino, methoxy, and dimethoxyphenyl groups, as well as two nitrile groups. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3,4-dimethoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method involves the condensation reaction of aryl aldehydes, methyl ketones, malononitrile, and ammonium acetate in the presence of a green and recyclable catalyst such as iron (III) phosphate . The reaction conditions usually include moderate temperatures and solvent systems that facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3,4-dimethoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups depending on the reaction conditions and reagents used.
Scientific Research Applications
2-Amino-4-(3,4-dimethoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds with potential medicinal properties.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3,4-dimethoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-N-piperazinyl-6-(3,4-dimethoxyphenyl)-pteridines: These compounds exhibit dual immunosuppressive and anti-inflammatory activities.
Thiazole derivatives: These compounds have diverse biological activities, including antimicrobial and antitumor properties.
Uniqueness
2-Amino-4-(3,4-dimethoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of amino, methoxy, and nitrile groups makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C16H14N4O3 |
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Molecular Weight |
310.31 g/mol |
IUPAC Name |
2-amino-4-(3,4-dimethoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C16H14N4O3/c1-21-12-5-4-9(6-13(12)22-2)14-10(7-17)15(19)20-16(23-3)11(14)8-18/h4-6H,1-3H3,(H2,19,20) |
InChI Key |
FTFDSLXQFOOJNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=NC(=C2C#N)OC)N)C#N)OC |
Origin of Product |
United States |
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